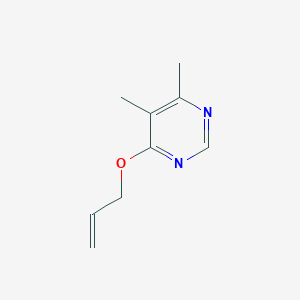
4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
DMAP can be synthesized by reacting 2,4-dimethylpyrimidine with acrolein under basic conditions. The product can be purified by recrystallization or column chromatography.Molecular Structure Analysis
The molecular structure of DMAP is represented by the InChI string:InChI=1S/C9H12N2O/c1-4-5-12-9-7(2)8(3)10-6-11-9/h4,6H,1,5H2,2-3H3. This indicates that the molecule consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. Chemical Reactions Analysis
DMAP is commonly used as a catalyst in organic synthesis due to its ability to coordinate with a variety of electrophiles. The effectiveness of DMAP as a catalyst can be determined using various analytical methods, including thin-layer chromatography (TLC) and gas chromatography (GC).Physical And Chemical Properties Analysis
DMAP has a melting point of 80-82°C and a boiling point of 155-157°C. It has a density of 1.1 g/cm3 at room temperature and a molecular weight of 150.18 g/mol. DMAP is a basic compound, with a pKa of approximately 8.7. It is stable under normal conditions and can be stored for extended periods.Mécanisme D'action
While DMAP is not known to have any significant biological activity in humans, it has been shown to possess antiviral activity against certain viruses, including herpes simplex virus type 1 (HSV-1) and cytomegalovirus (CMV). DMAP has also been shown to inhibit the growth of some bacteria, such as Staphylococcus aureus and Escherichia coli.
Orientations Futures
Given the beneficial effect of the propargyl moiety, bioactive molecules containing a propargyl group can be considered as potential targets in medicinal chemistry . A propargyl moiety can be introduced into bioactive molecules via base or metal-catalyzed propargylation . In this report, we present the synthesis of a small library of propargylated compounds from bioactive molecules and their cytotoxic activity .
Propriétés
IUPAC Name |
4,5-dimethyl-6-prop-2-enoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-5-12-9-7(2)8(3)10-6-11-9/h4,6H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRHYSDQUZEHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


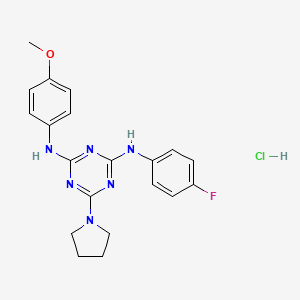
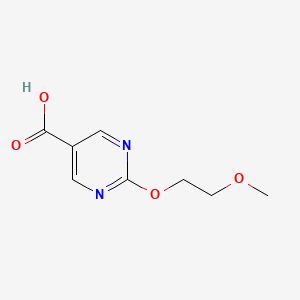
![4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B2388405.png)
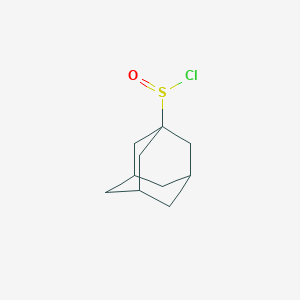

![3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2388409.png)
![3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2388411.png)

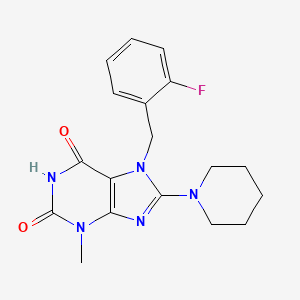
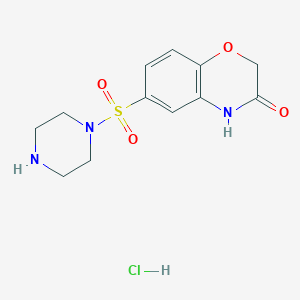
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388420.png)
![Methyl 3-{[3-(aminosulfonyl)pyridin-2-yl]amino}benzoate](/img/structure/B2388422.png)
![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2388423.png)